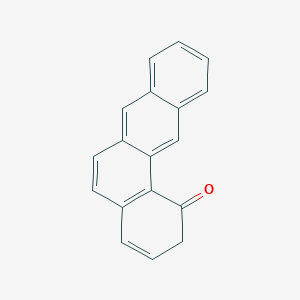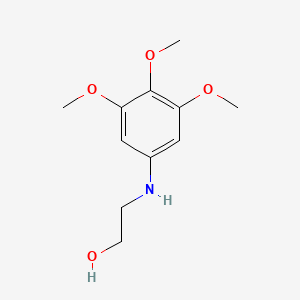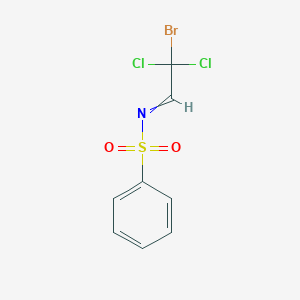![molecular formula C12H20ClNO2 B14305855 Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate CAS No. 113200-96-7](/img/structure/B14305855.png)
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate typically involves the reaction of 1-(3-chloropropyl)piperidine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the reaction and reduce the production time .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate can be compared with other similar compounds, such as:
1-(3-Chloropropyl)piperidine: A precursor in the synthesis of the target compound.
Ethyl acetate: A common ester used in organic synthesis.
Piperidine derivatives: Other compounds containing the piperidine ring, which may have similar or distinct biological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
113200-96-7 |
|---|---|
Formule moléculaire |
C12H20ClNO2 |
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
ethyl 2-[1-(3-chloropropyl)piperidin-2-ylidene]acetate |
InChI |
InChI=1S/C12H20ClNO2/c1-2-16-12(15)10-11-6-3-4-8-14(11)9-5-7-13/h10H,2-9H2,1H3 |
Clé InChI |
VUONKVMXEBJZTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CCCCN1CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


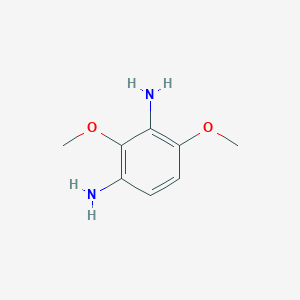
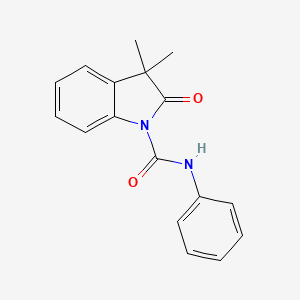
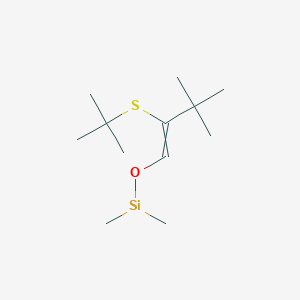
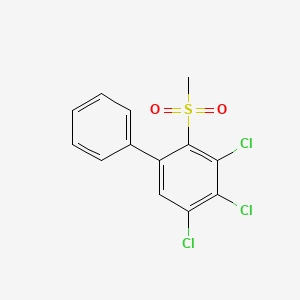
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)



![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
